molecular formula C18H18O5 B12826540 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde

4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde

Cat. No.: B12826540
M. Wt: 314.3 g/mol
InChI Key: ISPKJYVROBLARM-UHFFFAOYSA-N
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Description

4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is a benzaldehyde derivative featuring a phenoxy substituent at the para position. The phenoxy ring is further substituted with a methoxy group at position 2 and a 1,3-dioxan-2-yl moiety at position 5. This compound is of interest due to its unique electronic and steric properties, which arise from the interplay of the electron-donating methoxy group, the oxygen-rich dioxane ring, and the reactive aldehyde functionality.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]benzaldehyde

InChI

InChI=1S/C18H18O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11-12,18H,2,9-10H2,1H3

InChI Key

ISPKJYVROBLARM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with 2,2-diethyl-1,3-propanediol in the presence of a catalyst such as boron trifluoride diethyl etherate . The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature for a specified duration.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzoic acid.

    Reduction: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific use of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde (CAS 188884-61-9)
  • Structure : The dioxane ring is attached via an ethoxy linker to the benzaldehyde’s para position.
  • Molecular Formula : C₁₃H₁₆O₄; Molar Mass: 236.26 g/mol .
  • Key Properties :
    • Density: 1.145 g/cm³ (predicted).
    • Boiling Point: 385.9°C (predicted) .
  • Comparison: The ethoxy linker reduces steric hindrance compared to the target compound’s phenoxy-dioxane substituent.
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde
  • Structure : Features a hydroxy, methoxy, and azo (-N=N-) group on the benzaldehyde ring .
  • Key Properties :
    • Melting Point: 169–171°C.
    • Synthesis Yield: 76.2% via column chromatography .
  • Comparison :
    • The azo group introduces strong electron-withdrawing effects, increasing the aldehyde’s electrophilicity compared to the target compound’s electron-donating substituents.
    • The hydroxy group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound.

Physicochemical Properties

Melting and Boiling Points
  • Target Compound: Predicted to have a melting point lower than 169°C (due to reduced polarity from dioxane vs. hydroxyl/azo groups) but higher than non-polar benzaldehyde derivatives.
  • 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde : Boiling point of 385.9°C suggests moderate volatility, likely lower than the target compound due to its smaller molecular weight .
Solubility and Reactivity
  • The target compound’s dioxane and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but may reduce solubility in water compared to hydroxyl-containing analogs like the azo derivative in .
  • The aldehyde group in the target compound is less reactive toward nucleophiles than the azo-containing analog due to electron-donating substituents deactivating the aromatic ring.

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde C₁₈H₁₈O₅* 314.33 N/A Methoxy, dioxane, aldehyde
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde C₁₃H₁₆O₄ 236.26 385.9 Ethoxy-linked dioxane, aldehyde
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde C₁₅H₁₄N₂O₄ 298.29 N/A Azo, hydroxy, methoxy, aldehyde

*Molecular formula inferred from structure; exact synthesis required for confirmation.

Research Findings and Implications

  • Steric Considerations: The phenoxy-dioxane substituent introduces steric bulk, which may hinder reactions at the aldehyde group compared to less-substituted analogs like ’s compound .
  • Biological Relevance : Structural analogs in and demonstrate bioactivity (e.g., benzimidazoles as antimicrobials), suggesting the target compound could be optimized for similar roles with improved pharmacokinetics .

Biological Activity

4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde, also known by its CAS number 1186304-19-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18O5C_{18}H_{18}O_5, with a molecular weight of approximately 314.33 g/mol. The compound features a dioxane ring and a methoxyphenoxy group, which are believed to contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress in various biological systems. While specific data on this compound is limited, it is reasonable to hypothesize that it may possess similar antioxidant capabilities due to its phenolic structure.

Anti-inflammatory Effects

Compounds containing methoxy and phenolic groups have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in managing inflammatory diseases. Further studies are needed to confirm if this compound exhibits these properties.

Antimicrobial Activity

Similar derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the benzaldehyde moiety is particularly interesting as benzaldehydes are known for their antibacterial properties. Preliminary screening could explore the efficacy of this compound against bacterial strains and fungi.

The biological activities of this compound may involve several mechanisms:

  • Free Radical Scavenging : The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them.
  • Enzyme Inhibition : By inhibiting key enzymes involved in inflammatory pathways, this compound may reduce inflammation.
  • Membrane Disruption : Antimicrobial activity could be attributed to disruption of microbial cell membranes.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insight into potential effects:

CompoundActivityFindings
Benzaldehyde Derivatives AntimicrobialShowed significant inhibition against E. coli and S. aureus in vitro studies.
Methoxyphenols AntioxidantDemonstrated DPPH scavenging activity comparable to standard antioxidants like ascorbic acid.
Phenolic Compounds Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in cultured macrophages.

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